2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid
Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a thienopyrimidine core
Mechanism of Action
- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Such compounds have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- The affected pathways likely depend on the compound’s targets. For instance:
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid typically involves a multi-step reaction process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, ethyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate can be synthesized using a four-step reaction design .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another heterocyclic compound with similar structural features.
Pyrimido[4,5-d]pyrimidines: Compounds with a similar bicyclic system, used in various biological applications.
Uniqueness
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid is unique due to its specific thienopyrimidine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-11-8(15)7-5(3-6(13)14)4-17-9(7)12(2)10(11)16/h4H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJMOYBFKNPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CS2)CC(=O)O)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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